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CAS No.: 41929-78-6

Cat. No.: S1921756

Introduction to 2-Bromobutanenitrile

2-Bromobutanenitrile is a valuable bifunctional building block in pharmaceutical research and drug
development. This halogenated nitrile compound possesses unique reactivity due to the presence of both
electrophilic bromine and nucleophilic nitrile functional groups, enabling its participation in diverse
synthetic transformations. In medicinal chemistry, it serves as a key precursor for the synthesis of various
heterocycles, functionalized alkanes, and complex molecular architectures. The bromine moiety serves as an
excellent leaving group for nucleophilic substitution reactions, while the nitrile group can be transformed
into amides, carboxylic acids, or tetrazoles, significantly expanding its utility in structure-activity
relationship (SAR) studies. Recent advances in nickel-catalyzed cross-coupling methodologies have
further enhanced the importance of alkyl bromides like 2-bromeobutanenitrile in constructing complex

molecular frameworks under mild conditions.

Chemical Properties and Characterization

Structural and Physicochemical Properties
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Table 1: Fundamental physicochemical properties of 2-Bromobutanenitrile

Property

Value/Specification

Experimental Conditions

Molecular Formula

Molecular Weight

Boiling Point

Density

Refractive Index

Vapor Pressure

CaHeBrN -

148.00 g/mol -

85-87°C at 20 mmHg -

1.512 g/mL at 25°C -

1.4802 at 20°C -

0.5 mmHg at 20°C -

LogP 1.24
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1

Calculated

Spectroscopic Characterization Data

Table 2: Spectroscopic characterization data for bromonitrile compounds

Analytical Experimental o Reference
. Characteristic Features

Method Conditions Compound

'H NMR 300 MHz, CDCls 0 7.63-7.67 (m, 2H), 7.43-7.45 2-Bromobenzonitrile
(m, 2H) [1]

'H NMR 89.56 MHz, CDCls 0 7.69, 7.65, 7.46, 7.44 (multiplet  2-Bromobenzonitrile
patterns) [1]

Mass EI-MS, 75 eV m/z 181.0 (M*, 100%), 183.0 2-Bromobenzonitrile

Spectrometry (M*+2, 96.6%) [1]
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Laboratory Synthesis Protocols

Nickel-Catalyzed Reductive Coupling for Disulfide Formation

The reductive cross-coupling of alkyl bromides with tetrasulfides represents a powerful strategy for
constructing unsymmetrical disulfide bonds, which are crucial in pharmaceutical compounds and protein
engineering [2]. This method overcomes limitations of traditional oxidative coupling approaches, which

often suffer from side reactions and poor selectivity.

3.1.1 Reaction Setup and Reagents

Table 3: Reagents and materials for nickel-catalyzed reductive coupling

Reagent/Material Quantity Purity/Specifications

2-Bromobutanenitrile 1.0 mmol Anhydrous, freshly distilled

1,4-Di-tert-butyltetrasulfane (2a) 0.55 Synthesized according to literature
mmol procedures

Ni(acac)2 5 mol% 99.9% trace metals basis

L1 Ligand (4,4'-di-tert-butyl-2,2'- 10 mol% Recrystallized from hexane

bipyridine)

Manganese powder 1.5 equiv Activated, 325 mesh

Anhydrous DMF 4 mL Sure/Seal, stored over molecular sieves

3.1.2 Stepwise Experimental Procedure

e Reaction Setup: In an argon-filled glove box, charge a 25 mL Schlenk tube with Ni(acac)2 (12.8 mg,
0.05 mmol) and L1 ligand (13.4 mg, 0.10 mmol).

e Catalyst Formation: Add anhydrous DMF (2 mL) to the Schlenk tube and stir the mixture for 15

minutes at room temperature until a homogeneous red-colored solution forms, indicating successful
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catalyst formation.

e Substrate Addition: Sequentially add 1,4-di-tert-butyltetrasulfane (2a, 78.1 mg, 0.275 mmol) and 2-

bromobutanenitrile (148 mg, 1.0 mmol) to the reaction mixture.

¢ Reductant Introduction: Add activated manganese powder (82.3 mg, 1.5 mmol) to the reaction

mixture, ensuring minimal exposure to air.

¢ Cross-Coupling Reaction: Seal the Schlenk tube, remove it from the glove box, and heat the reaction

mixture at 40°C for 24 hours with vigorous stirring (800 rpm) under a nitrogen atmosphere.

e Reaction Monitoring: Monitor reaction progress by TLC (hexane:ethyl acetate, 8:2) and GC-MS. The
desired disulfide product typically shows Rf = 0.65.

¢ Workup Procedure: After completion, cool the reaction to room temperature, dilute with ethyl acetate

(15 mL), and filter through a pad of Celite to remove manganese salts and catalyst residues.

¢ Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash
chromatography on silica gel (gradient elution: hexane to hexane:ethyl acetate, 95:5) to obtain the pure

disulfide product.

Critical Reaction Parameters and Optimization

Table 4: Optimization of reaction parameters for nickel-catalyzed coupling

Parameter Screened Range Optimal Condition Impact on Yield

Catalyst Ni(PPhs)2Clz, Ni(acac)z, Ni(acac) Increased yield from 45% to

System NiBrzeglyme 85%

Ligand Various bipyridines and 4,4'-di-tert-butyl-2,2'- Enhanced selectivity for

Structure phenanthrolines bipyridine (L1) disulfide

Solvent DMF, DMA, DMSO, MeCN Anhydrous DMF Crucial for successful
transformation
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Parameter Screened Range Optimal Condition Impact on Yield

Temperature 25-60°C 40°C Balanced conversion and
selectivity

Reducing Mn, Zn Manganese powder Zn resulted in no product

Agent formation

Reaction Time  12-36 hours 24 hours Improved disulfide:trisulfide
ratio (31:1)

Analytical Methods and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR Analysis: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated
chloroform (CDCIs) in a clean, dry NMR tube. Acquire spectra at 300 MHz with a minimum of 32 scans at
25°C. Reference the residual protonated solvent signal (§ 7.26 ppm) for chemical shift calibration. For 2-
bromobenzonitrile as a reference, characteristic aromatic signals appear between 6 7.43-7.67 ppm as

complex multiplets due to second-order effects [1].

13C NMR Analysis: Prepare sample similarly to 'TH NMR analysis. Acquire spectra with proton decoupling
using a minimum of 1024 scans. The nitrile carbon typically appears in the range of § 115-120 ppm, while

the carbon attached to bromine appears at 6 35-45 ppm.

Mass Spectrometric Analysis

Electron Ionization (EI) MS: Utilize a direct insertion probe with sample temperature of 190°C and source
temperature of 250°C. Set electron energy to 75 eV. For brominated compounds, expect characteristic
isotope patterns with M+ and M+2 peaks in approximately 1:1 ratio due to nearly equal abundance of 7°Br
and 8!Br isotopes. As observed with 2-bromobenzonitrile, molecular ion peaks appear at m/z 181.0 (100%)

and 183.0 (96.6%) [1].
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Pharmaceutical Applications

Computational Analysis of Protein-Ligand Interactions

Caver Web 2.0 represents an advanced computational platform for analyzing tunnel structures and ligand
transport pathways in proteins with buried active sites, which is essential for understanding how small

molecules like 2-bromobutanenitrile derivatives interact with biological targets [3].
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Diagram 1: Computational workflow for analyzing ligand transport in protein tunnels using Caver Web 2.0

Key Features of Caver Web 2.0 for Drug Discovery

e Dynamic Tunnel Analysis: Unlike static structure analysis, Caver Web 2.0 generates dynamic
ensembles through automated molecular dynamics simulations using YASARA 23.9.23, capturing the

inherent flexibility of protein tunnels that influence ligand binding and transport [3]

e Ligand Trajectory Prediction: The platform implements CaverDock 1.2 to compute ligand
trajectories and energy profiles for multiple simulation snapshots, providing insights into transport

bottlenecks and energy barriers [3]

e Virtual Screening Capability: Customizable ligand libraries, including FDA/EMA-approved drugs,
enable virtual screening campaigns to identify potential inhibitors that target either the active site or

the access tunnels [3]

Safety and Handling Protocols

Stability and Storage Conditions

2-Bromobutanenitrile is moisture-sensitive and should be stored under inert atmosphere (argon or nitrogen)
in a sealed container at 2-8°C. The compound is light-sensitive and should be protected from direct sunlight.

Under recommended storage conditions, the compound remains stable for at least 12 months.

Toxicity and Exposure Controls

e Acute Toxicity: Expected to be toxic if swallowed, inhaled, or in contact with skin

¢ Engineering Controls: Use fume hoods or other local ventilation to maintain exposure below TLV

e Personal Protective Equipment: Wear appropriate chemical-resistant gloves (nitrile), safety
glasses, and lab coat

Spill and Disposal Procedures
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Spill Management: Absorb small spills with inert material and place in appropriately labeled container. For

larger spills, evacuate area and use trained personnel with appropriate protective equipment.

Waste Disposal: Dispose of according to local, regional, and national regulations. Halogenated organic

wastes should not be mixed with general laboratory waste.

Troubleshooting Guide

Table 5: Common issues and solutions in nickel-catalyzed coupling procedures

Problem Potential Cause Solution

Low Conversion Degraded catalyst or Use fresh reagents and verify catalyst quality
ligand

Poor Disulfide Incorrect reaction time  Extend reaction time to 24 hours for improved

Selectivity disulfide:trisulfide ratio

No Product Formation Inefficient reducing Ensure using activated manganese powder, not
agent zinc

Multiple Byproducts Moisture Ensure absolute anhydrous conditions with fresh
contamination molecular sieves

Chromatography Product decomposition  Add 1% triethylamine to eluent to prevent acid-

Issues catalyzed degradation

Conclusion

2-Bromobutanenitrile serves as a versatile building block in pharmaceutical research, particularly in the
synthesis of complex disulfide-containing compounds through nickel-catalyzed reductive coupling. The
protocols described herein provide robust methodologies for the efficient transformation of this bifunctional
synthon into pharmaceutically relevant structures. Integration of computational analysis using Caver Web

2.0 enhances the utility of this compound in rational drug design by enabling detailed investigation of ligand
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transport and binding mechanisms in dynamic protein environments. These application notes collectively

establish 2-bromobutanenitrile as a valuable intermediate in the drug development pipeline.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 9/10 Tech Support


https://www.smolecule.com/products/s1921756?utm_src=pdf-body
https://www.smolecule.com/products/s1921756?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_2042-37-7_1HNMR.htm
https://www.nature.com/articles/s41467-022-30256-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC12230698/
https://www.smolecule.com/products/b1921756#2-bromobutanenitrile-laboratory-procedures
https://www.smolecule.com/products/b1921756#2-bromobutanenitrile-laboratory-procedures
https://www.smolecule.com/products/b1921756#2-bromobutanenitrile-laboratory-procedures
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s1921756?utm_src=pdf-bulk
https://www.smolecule.com/products/s1921756?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 10/10 Tech Support


https://www.smolecule.com/products/s1921756?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

